molecular formula C9H11FO2 B13108263 2-(2-Fluoro-1-hydroxypropan-2-yl)phenol

2-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Cat. No.: B13108263
M. Wt: 170.18 g/mol
InChI Key: CDOUHUNIPCMVLI-UHFFFAOYSA-N
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Description

2-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenol ring

Preparation Methods

The synthesis of 2-(2-Fluoro-1-hydroxypropan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a suitable hydroxyl-containing reagent . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments . These interactions can modulate various biological processes, making the compound a valuable tool for studying cellular functions and developing new therapeutic agents.

Comparison with Similar Compounds

2-(2-Fluoro-1-hydroxypropan-2-yl)phenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(2-fluoro-1-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11FO2/c1-9(10,6-11)7-4-2-3-5-8(7)12/h2-5,11-12H,6H2,1H3

InChI Key

CDOUHUNIPCMVLI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1O)F

Origin of Product

United States

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